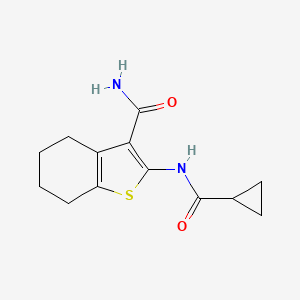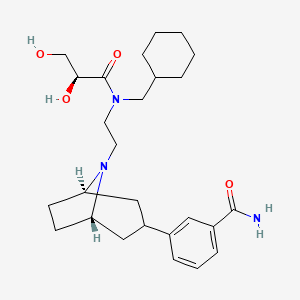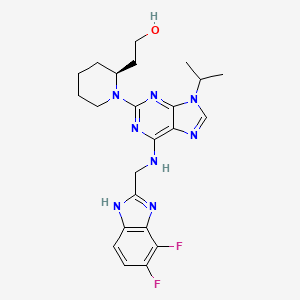![molecular formula C10H14N2O2S B605788 (2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid CAS No. 775274-06-1](/img/structure/B605788.png)
(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD-9684 es un fármaco de molécula pequeña desarrollado por AstraZeneca. Es un inhibidor de la carboxipeptidasa U (CPUi) y se está investigando su posible uso en el tratamiento de la trombosis .
Métodos De Preparación
La ruta sintética para AZD-9684 implica el uso de reactivos y condiciones específicas para lograr la estructura molecular deseada. La fórmula molecular de AZD-9684 es C10H14N2O2S, y tiene un peso molecular de 226.30 g/mol Los métodos de producción industrial para AZD-9684 probablemente implicarán la optimización de la ruta sintética para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala .
Análisis De Reacciones Químicas
AZD-9684 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de AZD-9684 puede dar como resultado la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
AZD-9684 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar la inhibición de la carboxipeptidasa U y sus efectos sobre la fibrinólisis . En biología y medicina, AZD-9684 se está investigando por su posible uso terapéutico en el tratamiento de la trombosis y otras enfermedades cardiovasculares . Ha mostrado promesa en estudios preclínicos para reducir la trombosis microvascular y mejorar los resultados en modelos experimentales de accidente cerebrovascular isquémico agudo . En la industria, AZD-9684 puede utilizarse en el desarrollo de nuevos agentes terapéuticos que se dirigen a la carboxipeptidasa U .
Mecanismo De Acción
El mecanismo de acción de AZD-9684 implica la inhibición de la carboxipeptidasa U, que es un potente atenuador de la fibrinólisis . Al inhibir la carboxipeptidasa U, AZD-9684 mejora la fibrinólisis endógena, evitando así la formación y el crecimiento de coágulos sanguíneos . Esta inhibición conduce a una reducción en la deposición de fibrina y el edema cerebral, lo que sugiere una reducción en la trombosis microvascular .
Comparación Con Compuestos Similares
AZD-9684 es único en su inhibición específica de la carboxipeptidasa U, lo que lo distingue de otros compuestos que se dirigen a diferentes vías en el sistema fibrinolítico . Compuestos similares incluyen otros inhibidores de la carboxipeptidasa U como DS-1040, que ha mostrado efectos similares en estudios preclínicos . La estructura molecular específica y el mecanismo de acción de AZD-9684 le brindan propiedades únicas que pueden ofrecer ventajas en aplicaciones terapéuticas .
Propiedades
Key on ui mechanism of action |
AZD-9684 is a Carboxypeptidase U inhibitor (CPUi). |
|---|---|
Número CAS |
775274-06-1 |
Fórmula molecular |
C10H14N2O2S |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6(15)8(10(13)14)4-7-2-3-9(11)12-5-7/h2-3,5-6,8,15H,4H2,1H3,(H2,11,12)(H,13,14)/t6-,8-/m1/s1 |
Clave InChI |
GYIYAOUGKJSCCG-HTRCEHHLSA-N |
SMILES |
C[C@@H](S)[C@@H](CC1=CC=C(N)N=C1)C(O)=O |
SMILES isomérico |
C[C@H]([C@@H](CC1=CN=C(C=C1)N)C(=O)O)S |
SMILES canónico |
CC(C(CC1=CN=C(C=C1)N)C(=O)O)S |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD-9684; AZD9684; AZD 9684 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)
![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)


![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)




